

AR-C141990 In Vivo Experimental Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C141990 is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), a key protein involved in the transport of lactate and other monocarboxylates across cell membranes. By blocking MCT1, AR-C141990 disrupts cellular metabolism, particularly in cells reliant on lactate shuttling, presenting therapeutic potential in areas such as oncology and immunology. This document provides detailed application notes and protocols for the in vivo use of AR-C141990, based on available preclinical research. It includes quantitative data on its efficacy, details on experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Data Presentation In Vivo Efficacy of AR-C141990



Species	Model	Dosing Regimen	Route of Administrat ion	Observed Effect	Reference
Mouse	Inhibition of HOCPCA Brain Penetration	Dose- dependent	Subcutaneou s (s.c.)	ID50 = 4.6 mg/kg	[1]
Rat	Prevention of Acute Cardiac Allograft Rejection	30 mg/kg/day	Subcutaneou s (s.c.)	Long-term graft survival (>100 days) in a low- responder combination	[2]
Rat	Prevention of Acute Cardiac Allograft Rejection	100 mg/kg/day	Subcutaneou s (s.c.)	Moderate prolongation of graft survival, similar to cyclosporine A	[2]
Rat	Graft-versus- Host (GvH) Disease	3 mg/kg	Not specified	Low receptor occupancy (20%) and no immunosuppr essive efficacy	[2]

Signaling Pathway and Mechanism of Action

AR-C141990's primary mechanism of action is the inhibition of Monocarboxylate Transporter 1 (MCT1). MCT1 is a proton-linked transmembrane transporter responsible for the influx and efflux of monocarboxylates such as lactate, pyruvate, and ketone bodies. In many pathological conditions, such as cancer and during immune responses, cells exhibit altered metabolic states, often relying on the "lactate shuttle" for energy and signaling. By blocking MCT1, AR-



C141990 disrupts this shuttle, leading to an intracellular accumulation of lactate and a decrease in cellular pH. This disruption of metabolic homeostasis can lead to reduced cell proliferation, induction of apoptosis, and modulation of immune cell function.

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References

- 1. researchgate.net [researchgate.net]
- 2. Inhibition of monocarboxylate transporters (MCT) 1 and 4 reduces exercise capacity in mice PMC [pmc.ncbi.nlm.nih.gov]
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